2-((Trifluoromethyl)thio)benzoic acid
Overview
Description
2-((Trifluoromethyl)thio)benzoic acid is an organic compound with the molecular formula C8H5F3O2S It is characterized by the presence of a trifluoromethylthio group attached to a benzoic acid moiety
Biochemical Analysis
Biochemical Properties
2-((Trifluoromethyl)thio)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4-oxadiazole derivatives, which are known to interact with chaperones such as PapD and FimC . These interactions are crucial for understanding the biochemical pathways and mechanisms involving this compound.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the binding of ligands with chaperones, which can impact cellular signaling and gene expression . Additionally, its role in the synthesis of oxadiazole derivatives suggests potential effects on cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used in the synthesis of benzimidazoles and benzoxazoles, where it participates in nucleophilic addition reactions and intramolecular cyclization . These interactions highlight its role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can be synthesized efficiently under mild conditions, suggesting good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be beneficial. For example, studies on similar compounds have shown significant analgesic effects at certain dosages without causing gastric damage . Understanding the dosage thresholds is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, it has been used in studies involving the metabolism of benzoic acid derivatives, highlighting its role in biochemical genetics . These interactions are essential for understanding its metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with various biomolecules, affecting its localization and accumulation . These interactions are crucial for understanding its distribution and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it can be efficiently synthesized and localized within cells, suggesting its potential role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)thio)benzoic acid typically involves the introduction of a trifluoromethylthio group to a benzoic acid derivative. One common method includes the reaction of 2-chlorobenzoic acid with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((Trifluoromethyl)thio)benzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-((Trifluoromethyl)thio)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Trifluoromethyl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the sulfur atom, which can influence its reactivity and biological activity.
2-(Trifluoromethylthio)phenol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its solubility and chemical behavior.
2-(Trifluoromethyl)thiophenol: Similar to 2-(Trifluoromethylthio)phenol but with a thiol group, which can participate in different types of reactions.
Uniqueness: 2-((Trifluoromethyl)thio)benzoic acid is unique due to the presence of both a trifluoromethylthio group and a carboxylic acid group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCFVGRNHSGPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380683 | |
Record name | 2-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-67-3 | |
Record name | 2-[(Trifluoromethyl)thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37526-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(trifluoromethyl)sulfanyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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